3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride
Description
Properties
Molecular Formula |
C13H19Cl2N3 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)benzonitrile;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16;;/h1,3-4,9,15H,2,5-8,11H2;2*1H |
InChI Key |
ZJJLQRZRWCCZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazepane Core
The core diazepane ring is typically synthesized via reductive amination or cyclization methods involving suitable precursors:
- Starting Materials: Substituted 1,4-diazepanes, such as tert-butyl 1,4-diazepane-1-carboxylate, or directly functionalized diazepane derivatives.
- Key Reactions:
- Reductive amination of aldehyde or ketone precursors with amines, using sodium borohydride or sodium triacetoxyborohydride, to introduce the methyl linkage.
- Cyclization of linear precursors with appropriate leaving groups or through intramolecular nucleophilic substitution.
Coupling to the Benzonitrile Moiety
The attachment of the diazepane to the benzonitrile is achieved via nucleophilic substitution or amide formation :
- Nucleophilic aromatic substitution on a halogenated benzonitrile derivative (e.g., 3-chlorobenzonitrile) with the amino group of the diazepane.
- Alternatively, amide coupling using activated carboxylic acid derivatives, although less common due to the nitrile group’s inertness.
Formation of the Dihydrochloride Salt
The final step involves acidic salt formation :
- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ethanol) to produce the dihydrochloride salt, which enhances solubility and stability.
Specific Synthesis Pathway Based on Literature
Stepwise Synthesis
Research-Backed Methodology
In a study focusing on diazepane derivatives as potential pharmacological agents, a typical synthesis involved:
- Preparing a Boc-protected diazepane via reductive amination.
- Deprotecting the Boc group with HCl in dioxane.
- Coupling with aromatic acids or halogenated aromatics using HATU as a coupling reagent.
- Final salt formation with HCl to produce the dihydrochloride.
This method ensures high yields and purity, suitable for pharmacological evaluation.
Data Tables Summarizing Synthesis Parameters
Notes on Research Findings and Methodological Reliability
- The synthesis of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is inferred from related diazepane chemistry and heterocyclic coupling methods, as direct literature data is limited.
- The reductive amination route is predominant due to its efficiency and selectivity.
- The salt formation step is straightforward, involving standard acid-base chemistry, ensuring the compound's stability and solubility for research applications.
Chemical Reactions Analysis
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diazepane ring can be replaced by other nucleophiles.
Scientific Research Applications
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring and benzonitrile group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:
- 3-[(1,4-Diazepan-1-yl)methyl]benzamide
- 3-[(1,4-Diazepan-1-yl)methyl]benzoic acid
- 3-[(1,4-Diazepan-1-yl)methyl]benzyl alcohol
These compounds share the diazepane ring and benzonitrile group but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the diazepane ring and benzonitrile group in 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride makes it particularly valuable for specific research applications .
Biological Activity
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₉Cl₂N₃ |
| Molecular Weight | 288.21 g/mol |
| IUPAC Name | 3-(1,4-diazepan-1-ylmethyl)benzonitrile; dihydrochloride |
| InChI Key | ZJJLQRZRWCCZHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl |
The biological activity of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diazepane ring facilitates binding to active sites, while the benzonitrile group enhances binding affinity through hydrogen bonding and hydrophobic interactions.
1. Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes. For instance, it has been suggested to interact with acetylcholinesterase, potentially influencing neurotransmitter levels in the brain . The binding affinity and inhibition kinetics are still under investigation.
2. Antioxidant Properties
The compound has shown promise in antioxidant assays, where it was able to scavenge free radicals effectively. This property is crucial for its potential use in treating oxidative stress-related conditions .
3. Neuropharmacological Effects
Preliminary studies suggest that 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride may exhibit anxiolytic and antidepressant effects. Its structural similarity to known psychoactive compounds hints at possible interactions with serotonin and dopamine receptors, although detailed mechanisms remain to be elucidated.
Study on Enzyme Inhibition
A study investigated the compound's inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The results indicated that certain analogs of the compound effectively inhibited tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
Antioxidant Efficacy Assessment
In a series of antioxidant experiments, the compound demonstrated significant radical scavenging activity comparable to established antioxidants like vitamin C. This suggests its potential utility in formulations aimed at reducing oxidative damage .
Q & A
Q. What are the recommended synthetic routes for 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the diazepane moiety. For example, substituted sulfonamide derivatives of similar diazepane-containing compounds (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride ) were synthesized with yields up to 52% using optimized stoichiometric ratios (1:1.2 for amine:electrophile) and reaction times (24–48 hours under reflux) . Key parameters for optimization include:
- Catalyst selection : Use of triethylamine or DIPEA for pH control.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with gradients of methanol/dichloromethane.
| Example Derivative | Yield (%) | Reaction Conditions |
|---|---|---|
| 10e (methoxy-substituted) | 52 | 24 hrs reflux in DMF |
| 10h (methanesulfonamide) | 11 | 48 hrs at 80°C |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H NMR : Analyze peak splitting patterns (e.g., δ 1.58–2.86 ppm for diazepane protons, δ 7.58 ppm for benzonitrile aromatic protons) .
- IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., m/z 376.3 [M+H]⁺ for derivatives) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy (skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Emergency Procedures : Immediate rinsing with water (15+ minutes for eye/skin exposure) and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced neuropharmacological activity?
Methodological Answer:
- Quantum Chemical Calculations : Optimize reaction pathways (e.g., ICReDD’s reaction path search methods) to predict intermediates and transition states .
- Docking Studies : Model interactions with biological targets (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. For example, diazepane derivatives show affinity for CNS targets due to their lipophilic benzyl motifs .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize synthesis targets .
Q. What strategies resolve contradictions in biological activity data across similar diazepane derivatives?
Methodological Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
- Metabolic Stability Tests : Use liver microsomes to rule out pharmacokinetic artifacts (e.g., rapid degradation masking true potency).
- Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing groups on the benzonitrile ring reduce off-target binding) .
Q. Which advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Map spatial proximity of diazepane protons and confirm conformational flexibility.
- Variable-Temperature NMR : Monitor ring puckering of the diazepane moiety (e.g., coalescence temperatures for chair-boat transitions).
- EPR Spectroscopy : Detect free radicals in redox-active derivatives .
Q. How can machine learning improve the prediction of synthetic feasibility for novel derivatives?
Methodological Answer:
- Dataset Curation : Compile reaction data (yields, conditions) from literature (e.g., 10+ diazepane derivatives in ).
- Feature Engineering : Include descriptors like electrophilicity index, solvent polarity, and steric parameters.
- Model Training : Use random forest or neural networks to predict optimal conditions (e.g., >80% accuracy for yield prediction in ICReDD’s workflow) .
Methodological Resources
- Experimental Design : Integrate computational screening (e.g., DFT for transition states) with high-throughput experimentation .
- Data Management : Utilize chemical software (e.g., Schrödinger Suite, ACD/Labs) for secure, reproducible analysis .
- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., subclass RDF2050112 for reactor design) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
